Welcome to the BenchChem Online Store!
molecular formula C10H7Cl2N3O B1655043 2-(benzyloxy)-4,6-dichloro-1,3,5-triazine CAS No. 30886-24-9

2-(benzyloxy)-4,6-dichloro-1,3,5-triazine

Cat. No. B1655043
M. Wt: 256.08 g/mol
InChI Key: BLYRMYBCLLKQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09126954B2

Procedure details

First, a synthesis method of the hydroxy group-protecting agent 3 will be explained. An activated molecular sieve 4A, 54.1 μL (0.525 m mol) of benzyl alcohol, 118.9 mg (0.600 m mol) of 1,10-phenanthroline hydrate, 1.00 mL of dichloromethane, 92.2 mg (0,500 m mol) of cyanuric chloride were added to a test tube, and reacted at 0 degree under a nitrogen atmosphere for 5 hours. After the reaction, a precipitate was filtered, and 20 mL of ethyl acetate was added to the filtrate, which was washed with 10 mL of an aqueous solution of saturated sodium hydrogen carbonate, 5 mL of water, 10 mL of 1 N hydrochloric acid, 5 mL of water and 10 mL of saturated salt water. A resulting organic phase was dried by magnesium sulfate, from which ethyl acetate was distilled away, and the residue was isolated and purified by silica-gel chromatography to obtain 58.9 mg of 6-benzyloxy-2,4-dichloro-1,3,5-triazine (yield: 46%).
[Compound]
Name
hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
54.1 μL
Type
reactant
Reaction Step Two
Quantity
118.9 mg
Type
reactant
Reaction Step Two
Quantity
92.2 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.[N:24]1[C:31]([Cl:32])=[N:30][C:28](Cl)=[N:27][C:25]=1[Cl:26]>ClCCl>[CH2:1]([O:8][C:28]1[N:30]=[C:31]([Cl:32])[N:24]=[C:25]([Cl:26])[N:27]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
hydroxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
54.1 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
118.9 mg
Type
reactant
Smiles
O.N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
92.2 mg
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 0 degree under a nitrogen atmosphere for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
a precipitate was filtered
ADDITION
Type
ADDITION
Details
20 mL of ethyl acetate was added to the filtrate, which
WASH
Type
WASH
Details
was washed with 10 mL of an aqueous solution of saturated sodium hydrogen carbonate, 5 mL of water, 10 mL of 1 N hydrochloric acid, 5 mL of water and 10 mL of saturated salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
A resulting organic phase was dried by magnesium sulfate, from which ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
was distilled away
CUSTOM
Type
CUSTOM
Details
the residue was isolated
CUSTOM
Type
CUSTOM
Details
purified by silica-gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=NC(=NC(=N1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 58.9 mg
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.